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Compound of Interest

Compound Name:
(R)-1-(4-Chlorophenyl)propan-1-

amine hydrochloride

Cat. No.: B1455296 Get Quote

An In-depth Technical Guide to the Chemical Properties of (R)-1-(4-Chlorophenyl)propan-1-
amine hydrochloride

Abstract: This technical guide provides a comprehensive overview of the chemical properties,

synthesis, and analysis of (R)-1-(4-Chlorophenyl)propan-1-amine hydrochloride. Designed

for researchers, scientists, and professionals in drug development, this document synthesizes

critical data on the compound's structure, physicochemical characteristics, spectroscopic

profile, and methods for chiral purity assessment. The methodologies and experimental choices

are explained to provide practical, field-proven insights, ensuring both technical accuracy and

trustworthiness.

Introduction and Compound Identity
(R)-1-(4-Chlorophenyl)propan-1-amine hydrochloride is a chiral chemical compound of

interest in synthetic organic chemistry and pharmaceutical research. As a primary amine

featuring a stereocenter, it serves as a valuable building block for the synthesis of more

complex, enantiomerically pure molecules. The presence of the 4-chlorophenyl group

influences its reactivity and potential biological activity. The hydrochloride salt form is often

preferred for its increased stability and crystallinity compared to the free amine.

The fundamental identity of this compound is established by its unique structural and molecular

identifiers.
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Caption: 2D structure of (R)-1-(4-Chlorophenyl)propan-1-amine hydrochloride.

Table 1: Compound Identification

Identifier Value

IUPAC Name
(1R)-1-(4-chlorophenyl)propan-1-
amine;hydrochloride

CAS Number 1448902-18-8[1][2][3]

Molecular Formula C₉H₁₃Cl₂N[1][4][5]

Molecular Weight 206.11 g/mol [1][4][5][6]

Canonical SMILES CC--INVALID-LINK--N.Cl[1]

InChI Key GGFMDYMEAQPNPZ-SBSPUUFOSA-N[1][4]

| Synonyms | (R)-1-(4-Chlorophenyl)-1-propanamine Hydrochloride[1], Benzenemethanamine,

4-chloro-α-ethyl-, hydrochloride (1:1), (αR)-[3] |

Physicochemical Properties
The physical and chemical properties of a compound are critical for its handling, storage, and

application in further synthetic steps.

Table 2: Physicochemical Data
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Property Value / Observation Source(s)

Physical Form
Solid. Straw Yellow Color.
[1]

[1]

Solubility
Negligible solubility in water.

Soluble in oil and grease.[1]
[1]

Storage Conditions

Sealed in dry, Room

Temperature[1], under an inert

atmosphere.

[1]

Purity
Typically available at ≥95%

purity.[4]
[4]

| Reactivities & Incompatibilities | Chemically incompatible with strong oxidizing agents like

bromine, chlorine, chromic acid, and hydrogen peroxide.[1] |[1] |

Safety Profile: The compound is classified with the signal word "Warning".

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319

(Causes serious eye irritation), H335 (May cause respiratory irritation).

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280

(Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF

SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON

SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse

cautiously with water for several minutes. Remove contact lenses, if present and easy to do.

Continue rinsing).

Synthesis and Manufacturing
The synthesis of 1-(4-chlorophenyl)propan-1-amine typically proceeds via the reductive

amination of the corresponding ketone, 1-(4-chlorophenyl)propan-1-one (also known as 4'-

chloropropiophenone). This two-step process is a robust and common method for preparing

primary amines from ketones.

Causality in Experimental Design:
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Oxime Formation: The first step involves the reaction of 1-(4-chlorophenyl)propan-1-one with

hydroxylamine hydrochloride. The carbonyl group of the ketone reacts with hydroxylamine to

form an oxime intermediate. Triethylamine, a mild base, is added to neutralize the HCl

byproduct, driving the reaction to completion.

Reduction to Amine: The C=N double bond of the oxime is then reduced to a C-N single

bond to yield the primary amine. A borane-tetrahydrofuran complex (BH₃-THF) is an effective

reducing agent for this transformation due to its selectivity for the oxime group. The reaction

is typically heated to ensure a reasonable reaction rate. An acidic workup with HCl not only

quenches the reaction but also protonates the resulting amine, allowing for its isolation as

the stable hydrochloride salt.

1-(4-chlorophenyl)propan-1-one
Hydroxylamine HCl,
Triethylamine, EtOH

1-(4-chlorophenyl)-N-
hydroxypropan-1-imine (Oxime)

Borane-THF complex,
THF, 80°C

1-(4-chlorophenyl)propan-1-amine 1M HCl (Workup) (R,S)-1-(4-Chlorophenyl)propan-1-amine HCl
Chiral Resolution

(e.g., HPLC or
Diastereomeric Salt Formation)

(R)-1-(4-Chlorophenyl)propan-1-amine HCl

Click to download full resolution via product page

Caption: General synthetic workflow for 1-(4-chlorophenyl)propan-1-amine HCl.

Experimental Protocol: Synthesis of Racemic 1-(4-chlorophenyl)propan-1-amine[7]

Step 1: Oxime Formation

Dissolve 1-(4-chlorophenyl)propan-1-one (1.69 g) in ethanol (60 mL).

Add hydroxylamine hydrochloride (1.39 g) and triethylamine (2.79 mL) at room

temperature.

Stir the reaction mixture at room temperature for 16 hours.

Evaporate the solvent under reduced pressure.

Add water to the residue and extract with ethyl acetate.
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Wash the organic extract successively with water and saturated brine, then dry over

anhydrous magnesium sulfate.

Evaporate the solvent to yield 1-(4-chlorophenyl)-N-hydroxypropan-1-imine.

Step 2: Reduction and Salt Formation

Dissolve the oxime intermediate in tetrahydrofuran (THF, 100 mL).

Add 1.1 M borane-tetrahydrofuran complex in THF (27.3 mL).

Stir the mixture at 80°C for 16 hours.

Cool the reaction and add 1 M hydrochloric acid to quench.

Extract the aqueous layer with ethyl acetate.

The aqueous layer, containing the protonated amine hydrochloride, can be concentrated,

or the free amine can be extracted after basification and then converted to the HCl salt.

The patent describes purification of the free amine via silica gel column chromatography.

[7]

Note: The described synthesis produces a racemic mixture. To obtain the specific (R)-

enantiomer, a chiral resolution step, such as diastereomeric salt formation or preparative chiral

chromatography, is required.

Spectroscopic and Analytical Profile
A comprehensive analytical characterization is essential to confirm the identity, structure, and

purity of the compound.

¹H NMR Spectroscopy (Proton NMR) The ¹H NMR spectrum provides detailed information

about the hydrogen atom environment. For the free amine, 1-(4-chlorophenyl)propan-1-amine,

the following signals are expected:

~0.85 ppm (t, 3H): A triplet corresponding to the three protons of the terminal methyl group (-

CH₃), coupled to the adjacent methylene group.[7]
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~1.65 ppm (m, 2H): A multiplet for the two protons of the methylene group (-CH₂-), coupled

to both the methyl and methine protons.[7]

~3.80 ppm (t, 1H): A triplet for the single proton on the chiral carbon (methine, -CH-), coupled

to the adjacent methylene group.[7]

~7.20-7.40 ppm (m, 4H): A multiplet or two distinct doublets in the aromatic region,

corresponding to the four protons on the 4-chlorophenyl ring.[7]

Amine Protons (NH₂): A broad singlet, the chemical shift of which is variable and depends on

concentration and solvent. In the hydrochloride salt (NH₃⁺), this signal would be shifted

downfield and appear broader.

¹³C NMR Spectroscopy (Carbon-13 NMR) The ¹³C NMR spectrum reveals the number and

electronic environment of the carbon atoms in the molecule. Predicted chemical shifts for the

core structure would include signals for the aliphatic carbons (methyl, methylene, and methine)

and the aromatic carbons of the chlorophenyl ring.

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present.

Key vibrational frequencies include:

~3400-3200 cm⁻¹: N-H stretching vibrations of the primary amine (or NH₃⁺ in the salt).

~3100-3000 cm⁻¹: Aromatic C-H stretching.

~2960-2850 cm⁻¹: Aliphatic C-H stretching.

~1600-1450 cm⁻¹: C=C stretching vibrations within the aromatic ring.

~1100-1000 cm⁻¹: C-N stretching.

~850-800 cm⁻¹: C-H out-of-plane bending for the 1,4-disubstituted (para) benzene ring.

~750-700 cm⁻¹: C-Cl stretching.

Mass Spectrometry (MS) Mass spectrometry provides information on the molecular weight and

fragmentation pattern. For the free amine (C₉H₁₂ClN), the nominal molecular weight is 169.65

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.chemicalbook.com/synthesis/1-4-chlorophenyl-propan-1-amine.htm
https://www.chemicalbook.com/synthesis/1-4-chlorophenyl-propan-1-amine.htm
https://www.chemicalbook.com/synthesis/1-4-chlorophenyl-propan-1-amine.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1455296?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


g/mol .[7] The mass spectrum would show a molecular ion peak [M]⁺ and an [M+2]⁺ peak with

an approximate 3:1 ratio, characteristic of the chlorine isotope pattern.

Chiral Purity Analysis by HPLC
For a chiral compound intended for pharmaceutical applications, confirming the enantiomeric

purity is a critical quality control step. High-Performance Liquid Chromatography (HPLC) using

a Chiral Stationary Phase (CSP) is the most common and reliable method for this analysis.

Method Development Rationale:

Column Selection: Polysaccharide-based CSPs, such as those with cellulose or amylose

derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD-H), are highly effective for separating a

wide range of chiral compounds, including amines.[8] They provide chiral recognition through

a combination of interactions like hydrogen bonding, dipole-dipole, and π-π stacking.

Mobile Phase: A normal-phase mobile phase, typically a mixture of a non-polar solvent like

n-hexane and a polar alcohol modifier (e.g., isopropanol, ethanol), is a standard starting

point.[8] The alcohol modifier is crucial as it competes with the analyte for polar interaction

sites on the CSP, thereby influencing retention and selectivity. Adjusting the percentage of

the alcohol is the primary way to optimize resolution.[8]

Additives: For basic analytes like amines, peak tailing can be an issue. Adding a small

amount of a basic additive, such as diethylamine (DEA), to the mobile phase can

significantly improve peak shape and resolution by masking residual acidic silanol groups on

the silica support.[9]
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Sample Preparation
(Dissolve in mobile phase, filter)

HPLC System with Chiral Column
(e.g., Chiralcel® OD-H)

Inject Sample

Set Isocratic Method
- Mobile Phase: Hexane/IPA + Additive

- Flow Rate: ~1.0 mL/min
- Temperature: 25°C

Enantiomeric Separation on CSP

UV Detection
(e.g., at 210 nm or 254 nm)

Data Analysis
(Integrate peaks, calculate %ee)

Enantiomeric Purity Report
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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